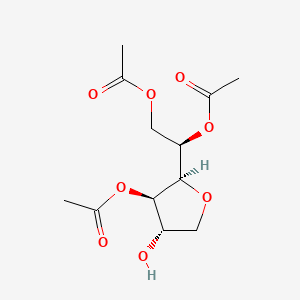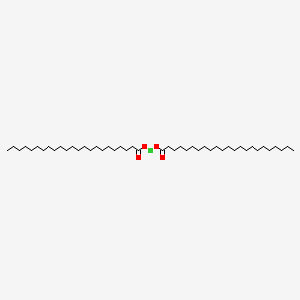
Tricosanoic acid, barium salt, basic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosanoic acid, barium salt, basic is a chemical compound derived from tricosanoic acid, a 23-carbon long-chain saturated fatty acid. The barium salt form is often used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tricosanoic acid, barium salt, basic typically involves the neutralization of tricosanoic acid with a barium base. The reaction can be represented as follows:
Tricosanoic acid+Barium hydroxide→Tricosanoic acid, barium salt, basic+Water
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization.
Industrial Production Methods
Industrial production of this compound involves large-scale neutralization processes. The tricosanoic acid is first purified and then reacted with barium hydroxide in large reactors. The product is then filtered, washed, and dried to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tricosanoic acid, barium salt, basic can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium carbonate and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form barium metal and tricosanoic acid.
Substitution: The barium ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like sodium chloride or potassium nitrate are often used in substitution reactions.
Major Products Formed
Oxidation: Barium carbonate and other oxidation products.
Reduction: Barium metal and tricosanoic acid.
Substitution: New metal salts and tricosanoic acid derivatives.
Scientific Research Applications
Tricosanoic acid, barium salt, basic has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of tricosanoic acid, barium salt, basic involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The barium ion can also play a role in stabilizing certain molecular structures and facilitating specific biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tricosanoic acid: The parent compound, a long-chain fatty acid.
Barium acetate: Another barium salt with different properties and applications.
Barium chloride: A commonly used barium salt in various industrial processes.
Uniqueness
Tricosanoic acid, barium salt, basic is unique due to its combination of a long-chain fatty acid with a barium ion. This combination imparts specific properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
97468-35-4 |
|---|---|
Molecular Formula |
C46H90BaO4 |
Molecular Weight |
844.5 g/mol |
IUPAC Name |
barium(2+);tricosanoate |
InChI |
InChI=1S/2C23H46O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25;/h2*2-22H2,1H3,(H,24,25);/q;;+2/p-2 |
InChI Key |
LEOVEGXRWADLOL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


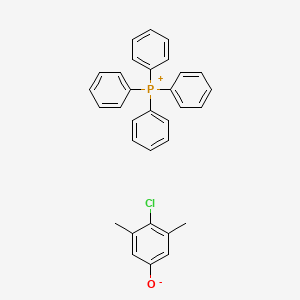
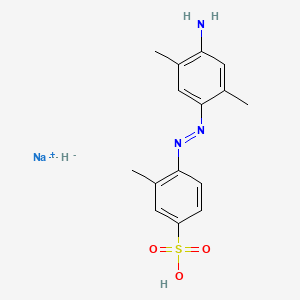

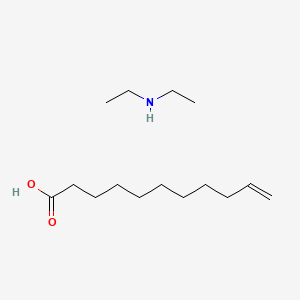
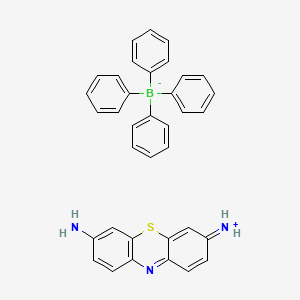
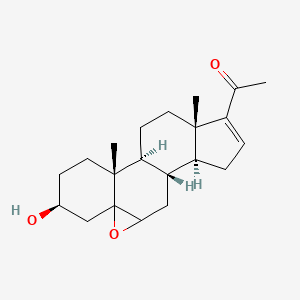

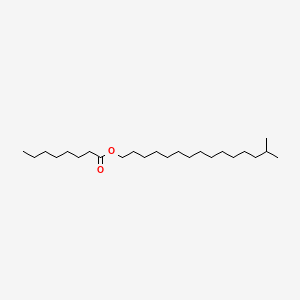



![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)

